molecular formula C6HCl4I B14629101 1,2,3,5-Tetrachloro-4-iodobenzene CAS No. 56892-56-9

1,2,3,5-Tetrachloro-4-iodobenzene

Cat. No.: B14629101
CAS No.: 56892-56-9
M. Wt: 341.8 g/mol
InChI Key: YIEQXFPNXDJUIT-UHFFFAOYSA-N
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Description

1,2,3,5-Tetrachloro-4-iodobenzene (CAS: Not explicitly provided in evidence; structurally related to 1,2,3,5-tetrachlorobenzene, CAS 634-90-2 ) is a halogenated aromatic compound featuring four chlorine atoms and one iodine atom on a benzene ring. Its molecular formula is C₆HCl₄I, with a molecular weight of approximately 393.28 g/mol (calculated). The iodine substituent at the para position distinguishes it from other tetrachlorobenzene isomers. This compound is of interest in organic synthesis due to the reactivity of the iodine atom, which participates in cross-coupling reactions (e.g., Suzuki-Miyaura) more readily than chlorine .

Properties

CAS No.

56892-56-9

Molecular Formula

C6HCl4I

Molecular Weight

341.8 g/mol

IUPAC Name

1,2,3,5-tetrachloro-4-iodobenzene

InChI

InChI=1S/C6HCl4I/c7-2-1-3(8)6(11)5(10)4(2)9/h1H

InChI Key

YIEQXFPNXDJUIT-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1Cl)I)Cl)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,3,5-Tetrachloro-4-iodobenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the iodination of 1,2,3,5-tetrachlorobenzene using iodine and an oxidizing agent such as nitric acid. The reaction typically occurs under reflux conditions to ensure complete substitution of the hydrogen atom with an iodine atom .

Industrial Production Methods

Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions. The process requires careful control of reaction conditions, including temperature, concentration of reagents, and reaction time, to achieve high yields and purity of the final product .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structural Isomers of Tetrachlorobenzene

The positional arrangement of chlorine atoms significantly influences physical and chemical properties. Key isomers include:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
1,2,3,5-Tetrachlorobenzene 634-90-2 C₆H₂Cl₄ 215.89 Intermediate in pesticide synthesis
1,2,4,5-Tetrachlorobenzene 95-94-3 C₆H₂Cl₄ 215.89 Used in dielectric fluids and dyestuffs
1,2,3,4-Tetrachlorobenzene 634-66-2 C₆H₂Cl₄ 215.89 Limited industrial use due to toxicity

Key Differences :

  • Reactivity: The iodine atom in 1,2,3,5-Tetrachloro-4-iodobenzene enhances its utility in cross-coupling reactions compared to non-iodinated isomers. For example, iodobenzene derivatives are more reactive in Suzuki-Miyaura reactions than chlorobenzenes .
  • Steric Effects : The bulky iodine substituent may reduce reaction rates in sterically hindered environments compared to smaller halogens like chlorine.

Comparison with Other Halogenated Benzenes

Brominated Analogs

Tetrabromobenzenes (e.g., 1,2,4,5-Tetrabromobenzene, CAS 79-27-6 ) exhibit higher molecular weights and melting points due to bromine’s larger atomic size. However, bromine’s lower electronegativity compared to iodine reduces its leaving-group ability in nucleophilic substitutions.

Mixed Halogenated Derivatives
  • 1,2,3,5-Tetrachloro-4-ethoxybenzene (CAS 56818-02-1 ): The ethoxy group increases solubility in polar solvents but reduces electrophilic reactivity compared to the iodo analog.
  • 1,2,4,5-Tetrachloro-3-(methylthio)benzene : Sulfur-containing substituents enhance pesticidal activity but introduce environmental persistence concerns.

Reactivity in Organic Reactions

Suzuki-Miyaura Cross-Coupling

Iodine’s superior leaving-group ability makes this compound more reactive than chloro- or bromo-analogs. For instance, iodobenzene achieves >90% yield in model Suzuki reactions under optimized conditions (water solvent, Fe₃O₄@CNF catalyst) . Chlorobenzenes typically require harsher conditions or metal catalysts.

Oxidative Transformations

Polyvalent iodine compounds, including iodobenzene derivatives, are potent oxidizers in organic synthesis. The iodine in this compound may facilitate selective oxidations, akin to iodoxybenzoic acid (IBX) .

Data Tables

Table 1: Structural and Physical Properties
Compound CAS Number Molecular Weight (g/mol) Halogen Substituents
This compound - 393.28 Cl (1,2,3,5), I (4)
1,2,3,5-Tetrachlorobenzene 634-90-2 215.89 Cl (1,2,3,5)
1,2,4,5-Tetrachlorobenzene 95-94-3 215.89 Cl (1,2,4,5)
Table 2: Reactivity in Cross-Coupling Reactions
Compound Reaction Type Yield (%) Conditions
Iodobenzene Suzuki-Miyaura >90 Water, Fe₃O₄ catalyst
1,2,3,5-Tetrachlorobenzene Suzuki-Miyaura <50 Requires Pd catalysts, higher temps

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